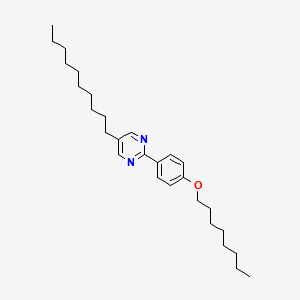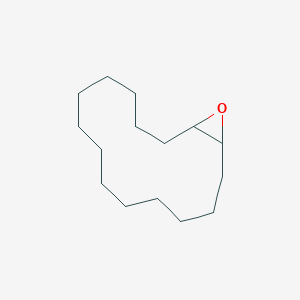![molecular formula C20H26O2 B1643000 (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is a synthetic steroidal compound It is characterized by its unique structure, which includes a methoxy group at the 3-position and a triene system spanning the 3, 5, and 9(11) positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Formation of the triene system: This can be achieved through a series of dehydrogenation reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: This can involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
科学的研究の応用
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as steroid receptors. This interaction can modulate the activity of these receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Androsta-1,4,16-trien-3-one,9-fluoro-11-hydroxy-17-(methylthio): This compound has a similar steroidal structure but with different functional groups.
Androsta-1,4-diene-3,17-dione: This compound has a similar triene system but lacks the methoxy group.
Uniqueness
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one is unique due to its specific combination of a triene system and a methoxy group. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,9,12,15-16H,5-8,10-11H2,1-3H3/t15-,16-,19-,20-/m0/s1 |
InChIキー |
ZFQKEKFHIHHGSL-FVCZOJIISA-N |
SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
異性体SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C)OC |
正規SMILES |
CC12CCC(=CC1=CCC3C2=CCC4(C3CCC4=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)

![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)








